molecular formula C14H23N3OS2 B2530959 4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 391875-84-6

4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2530959
CAS RN: 391875-84-6
M. Wt: 313.48
InChI Key: RZQGQYABDIVTAZ-UHFFFAOYSA-N
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Description

4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in several studies.

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Gomha et al. (2017) developed a novel series of pharmacophores containing the thiazole moiety, synthesized using convenient methods. These compounds, related to the structural framework of "4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide," demonstrated potent anticancer activities, particularly against Hepatocellular carcinoma cell lines. The research elucidates the structure-activity relationships based on their anticancer results, providing insights into the potential therapeutic applications of such compounds (Gomha et al., 2017).

Microwave-Assisted Synthesis and Biological Evaluation

In another study, Tiwari et al. (2017) reported on the microwave-assisted, solvent-free synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. These compounds were evaluated for their anticancer activity against several human cancer cell lines, showcasing promising anticancer activities. This research signifies the importance of novel synthetic approaches in developing therapeutically relevant compounds and highlights the potential biological activities of thiadiazole derivatives (Tiwari et al., 2017).

Inhibitory Effects on Human Carbonic Anhydrase Isoforms

Ulus et al. (2016) synthesized acridine-acetazolamide conjugates and investigated their inhibition effects on various human carbonic anhydrase isoforms. This study demonstrates the versatility of thiadiazole derivatives in interacting with enzyme targets, offering potential for the development of novel therapeutic agents (Ulus et al., 2016).

Antimicrobial and Antifungal Activities

Yu et al. (2022) synthesized novel thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties, demonstrating significant antibacterial and antifungal activities. This highlights the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Yu et al., 2022).

properties

IUPAC Name

4-butyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS2/c1-3-4-5-10-6-8-11(9-7-10)12(18)15-13-16-17-14(19-2)20-13/h10-11H,3-9H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQGQYABDIVTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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